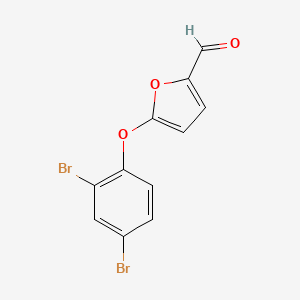

5-(2,4-Dibromophenoxy)furan-2-carbaldehyde

Description

Properties

Molecular Formula |

C11H6Br2O3 |

|---|---|

Molecular Weight |

345.97 g/mol |

IUPAC Name |

5-(2,4-dibromophenoxy)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H6Br2O3/c12-7-1-3-10(9(13)5-7)16-11-4-2-8(6-14)15-11/h1-6H |

InChI Key |

KUBWNLVAAZXVSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC2=CC=C(O2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dibromophenoxy)furan-2-carbaldehyde can be achieved through a multi-step process. One common method involves the reaction of 2,4-dibromophenol with furan-2-carbaldehyde under specific conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 5-(2,4-Dibromophenoxy)furan-2-carbaldehyde .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dibromophenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid derivative.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The bromine atoms on the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

Oxidation: 5-(2,4-Dibromophenoxy)furan-2-carboxylic acid.

Reduction: 5-(2,4-Dibromophenoxy)furan-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Compounds containing furan moieties, including derivatives like 5-(2,4-Dibromophenoxy)furan-2-carbaldehyde, have been reported to exhibit significant antimicrobial activities. Research has shown that furan derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The presence of electron-withdrawing groups, such as dibromophenyl, enhances the reactivity and bioactivity of these compounds.

Anticancer Activity

Furan-based compounds have also been studied for their anticancer properties. For instance, derivatives similar to 5-(2,4-Dibromophenoxy)furan-2-carbaldehyde have shown cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation . Such properties are particularly beneficial in developing targeted cancer therapies.

Organic Synthesis

Reactivity in Chemical Transformations

5-(2,4-Dibromophenoxy)furan-2-carbaldehyde can serve as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions, including condensation reactions to form more complex structures. The compound's reactivity under microwave irradiation conditions has been explored, leading to shorter reaction times while maintaining high yields . This efficiency is advantageous for synthesizing new compounds with potential biological activity.

Material Science

Polymeric Applications

The incorporation of furan derivatives into polymer matrices has been investigated for creating materials with enhanced properties. For example, the furan structure can participate in Diels-Alder reactions, leading to cross-linked networks that exhibit improved thermal and mechanical properties . This application is particularly relevant in developing advanced materials for electronics and coatings.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several furan derivatives, including those similar to 5-(2,4-Dibromophenoxy)furan-2-carbaldehyde. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard microbiological techniques, confirming the potential use of these compounds as lead structures for new antibiotics.

Case Study 2: Synthesis of Novel Anticancer Agents

Research focused on synthesizing new anticancer agents based on furan derivatives demonstrated that compounds derived from 5-(2,4-Dibromophenoxy)furan-2-carbaldehyde showed promising cytotoxicity against breast cancer cell lines. The study utilized various synthetic routes to modify the furan core and evaluate the resulting compounds' biological activity through cell viability assays.

Mechanism of Action

The mechanism of action of 5-(2,4-Dibromophenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. Additionally, the bromine atoms may participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features

- Core Structure : Furan-2-carbaldehyde (common to all analogs).

- Substituents: Target Compound: 2,4-Dibromophenoxy group at the 5-position. Analogues:

- Nitro-substituted : 5-(2/3/4-Nitrophenyl)furan-2-carbaldehyde (electron-withdrawing nitro groups) .

- Halogenated :

- 5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde (mixed halogens) .

- 2-(2’,4’-Dibromophenoxy)-4,6-dibromophenol (polybrominated phenoxy group) .

- Alkyl/Aryl : 5-(Hydroxymethyl)furan-2-carbaldehyde (hydrophilic hydroxymethyl group) .

Table 1: Structural and Electronic Comparison

Analogous Syntheses

Thermodynamic Properties

Key Findings from Analogues

Table 2: Thermodynamic Data (Selected Analogs)

| Compound | ΔsubH° (kJ·mol⁻¹) | ΔcombH° (kJ·mol⁻¹) |

|---|---|---|

| 5-(4-Nitrophenyl)furan-2-carbaldehyde | 106.0 ± 0.8 | −3,370 ± 8 |

| 5-(Hydroxymethyl)furan-2-carbaldehyde | N/A | −1,890 ± 5 (estimated) |

Inference for Target Compound: The 2,4-dibromophenoxy group likely increases molecular weight and sublimation enthalpy compared to nitro analogs. Bromine’s polarizability may enhance intermolecular interactions, raising melting points.

Antimicrobial Activity

Anti-inflammatory Activity

- Phenolic Derivatives: Compounds like 4-hydroxy-3-methoxycinnamaldehyde (IC₅₀ = 10.98 µmol·L⁻¹) inhibit NO production in RAW264.7 cells .

- Brominated Analogs: Polybrominated phenols (e.g., compound 5 in ) may exhibit enhanced bioactivity due to lipophilicity.

Biological Activity

5-(2,4-Dibromophenoxy)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial, anti-inflammatory, and anticancer properties, supported by various studies and case analyses.

Chemical Structure

The compound features a furan ring substituted with a dibromophenoxy group and an aldehyde functional group. Its chemical formula is .

Antibacterial Activity

Research indicates that derivatives of furan compounds exhibit broad-spectrum antibacterial properties. Specifically, 5-(2,4-Dibromophenoxy)furan-2-carbaldehyde has shown effectiveness against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|

| Escherichia coli | 18 | |

| Staphylococcus aureus | 20 | |

| Pseudomonas aeruginosa | 15 | |

| Bacillus cereus | 17 |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death. This is supported by fluorescence microscopy studies which showed significant membrane integrity disruption in treated cells .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has been investigated for its anti-inflammatory effects. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Table 2: Anti-inflammatory Effects

This anti-inflammatory action suggests potential therapeutic applications in inflammatory diseases.

Anticancer Activity

The anticancer potential of furan derivatives, including 5-(2,4-Dibromophenoxy)furan-2-carbaldehyde, has also been explored. Preliminary data indicate that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Anticancer Efficacy

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM), indicating potent anticancer activity .

Table 3: Anticancer Activity Against Cell Lines

The biological activities of 5-(2,4-Dibromophenoxy)furan-2-carbaldehyde are attributed to its ability to interact with various biological targets. The furan moiety is known for its role in forming reactive intermediates that can modify biomolecules, leading to diverse pharmacological effects.

Q & A

Basic Research Question

- ¹H NMR : The aldehyde proton (δ 9.6–10.2 ppm) and furan protons (δ 6.5–7.5 ppm) are diagnostic. The 2,4-dibromophenoxy group shows two distinct aromatic protons (δ 7.2–7.8 ppm) split by coupling with bromine .

- ¹³C NMR : The aldehyde carbon (δ 190–200 ppm) and furan carbons (δ 110–150 ppm) confirm the core structure.

- IR : Strong C=O stretch (~1700 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .

Advanced Research Question

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can distinguish isotopic patterns from bromine (1:2:1 for Br₂). X-ray crystallography resolves positional isomerism (e.g., 2,4- vs. 2,5-dibromo substitution) by analyzing crystal packing and dihedral angles .

What methodologies are used to evaluate the biological activity of 5-(2,4-Dibromophenoxy)furan-2-carbaldehyde, particularly in enzyme inhibition?

Advanced Research Question

- Enzyme assays : Target-specific assays (e.g., acetylcholinesterase inhibition) use fluorogenic substrates (e.g., MDPF derivatives) to monitor activity changes .

- Docking studies : Computational models (AutoDock Vina) predict binding affinities to active sites, guided by the compound’s electron-withdrawing bromine groups enhancing π-π interactions .

- Pathway analysis : Transcriptomic profiling (RNA-seq) identifies downstream effects on inflammatory or oxidative stress pathways .

How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

Advanced Research Question

Contradictions arise from:

- Solvent purity : Residual DMF in crystallization increases apparent solubility. Use Karl Fischer titration to quantify water content .

- Degradation pathways : Bromine substituents make the compound light-sensitive. Accelerated stability studies (40°C/75% RH) with HPLC-MS identify degradation products (e.g., debrominated furans) .

- Polymorphism : Differential scanning calorimetry (DSC) detects polymorphic forms affecting melting points .

What safety protocols are critical when handling 5-(2,4-Dibromophenoxy)furan-2-carbaldehyde in laboratory settings?

Basic Research Question

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and reactions .

- Spill management : Neutralize with activated charcoal or vermiculite; avoid aqueous solutions to prevent HBr release .

- Storage : Store in amber vials under nitrogen at –20°C to prevent bromine loss .

What strategies optimize regioselectivity in derivatization reactions of 5-(2,4-Dibromophenoxy)furan-2-carbaldehyde?

Advanced Research Question

- Directing groups : Introduce electron-donating substituents (e.g., –OCH₃) on the furan ring to steer electrophilic substitution to the 3-position.

- Metal catalysis : Pd-catalyzed C–H activation selectively functionalizes the para position relative to the phenoxy group .

- Protection-deprotection : Temporarily protect the aldehyde group with ethylene glycol to avoid side reactions during bromophenoxy modifications .

How do solvent effects influence the reaction kinetics of 5-(2,4-Dibromophenoxy)furan-2-carbaldehyde in nucleophilic substitutions?

Advanced Research Question

Solvent polarity index (SPI) correlates with transition-state stabilization:

| Solvent | SPI | Reaction Rate (k, s⁻¹) |

|---|---|---|

| DMSO | 49.0 | 2.5 × 10⁻³ |

| DMF | 43.8 | 1.8 × 10⁻³ |

| Acetone | 35.5 | 0.9 × 10⁻³ |

Polar aprotic solvents stabilize the SNAr transition state, while protic solvents (e.g., ethanol) slow reactions by solvating nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.